molecular formula C8H20N.HO<br>C8H21NO B147483 Tetraethylammonium hydroxide CAS No. 77-98-5

Tetraethylammonium hydroxide

Cat. No.: B147483
CAS No.: 77-98-5
M. Wt: 147.26 g/mol
InChI Key: LRGJRHZIDJQFCL-UHFFFAOYSA-M
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Description

Tetraethylammonium hydroxide is an organic compound with the chemical formula C₈H₂₁NO. It is the tetraethylammonium salt of hydroxide and is commonly encountered as an aqueous solution. This compound is known for its strong alkalinity and is used in various applications, including organic synthesis and the preparation of zeolites .

Preparation Methods

Tetraethylammonium hydroxide can be synthesized through several methods. One common method involves the metathesis of tetraethylammonium bromide using a hydroxide-loaded ion exchange column or by the action of silver oxide . The reaction can be represented as follows:

(C2H5)4NBr+Ag2O(C2H5)4NOH+2AgBr(C_2H_5)_4NBr + Ag_2O \rightarrow (C_2H_5)_4NOH + 2AgBr (C2​H5​)4​NBr+Ag2​O→(C2​H5​)4​NOH+2AgBr

Another method involves the reaction of tetraethylammonium chloride with sodium hydroxide. Industrial production often employs these methods to ensure high purity and yield of the compound .

Chemical Reactions Analysis

Tetraethylammonium hydroxide undergoes various chemical reactions, including:

Scientific Research Applications

Structure-Directing Agent (SDA)

TEAOH is widely utilized as a structure-directing agent in the synthesis of zeolites and other porous materials. Its ability to influence the crystallization process makes it essential in generating specific morphologies and enhancing the performance of materials in catalysis and adsorption applications.

Case Study: Zeolite Synthesis

In a study involving the synthesis of ZSM-5 zeolite, TEAOH was incorporated into the crystallization mixture, significantly affecting the crystallization kinetics and morphology of the resulting zeolite crystals. The presence of TEAOH improved the yield and selectivity of the desired zeolite phase, demonstrating its effectiveness as an SDA .

Photovoltaic Chemicals

TEAOH is employed in the production of photovoltaic materials, particularly in organic solar cells. Its role as a strong organic base facilitates various chemical reactions necessary for synthesizing conductive polymers and other components used in solar cell fabrication.

Data Table: Comparison of TEAOH in Photovoltaic Applications

ApplicationMaterial TypeRole of TEAOH
Organic Solar CellsConductive PolymersBase catalyst for polymerization
Perovskite Solar CellsPrecursor synthesisEnhances solubility and stability

Selective Etching Agent

TEAOH is utilized in selective etching processes, particularly in semiconductor manufacturing. Its alkaline nature allows it to selectively remove certain materials while preserving others, which is crucial for creating intricate patterns on semiconductor wafers.

Case Study: Semiconductor Fabrication

In a semiconductor etching process, TEAOH was used to selectively etch silicon dioxide layers without affecting underlying silicon substrates. This property is vital for producing high-performance electronic devices .

Advanced Ceramics

In the field of advanced ceramics, TEAOH serves as a precursor for synthesizing ceramic materials with specific properties. It aids in controlling particle size and distribution during the synthesis process, leading to enhanced mechanical properties in the final product.

Data Table: TEAOH in Ceramic Applications

Material TypeProperty EnhancedMechanism
Alumina CeramicsMechanical StrengthParticle size control
Zirconia CeramicsThermal StabilityEnhanced sintering behavior

Transesterification Catalyst

TEAOH acts as a catalyst in transesterification reactions, which are crucial for biodiesel production. Its basicity promotes the conversion of triglycerides into fatty acid methyl esters (FAMEs), making it an effective catalyst in this process.

Case Study: Biodiesel Production

Research demonstrated that using TEAOH as a catalyst resulted in higher yields of biodiesel compared to traditional catalysts like sodium hydroxide. The reaction conditions were optimized to maximize FAME yield while minimizing byproducts .

Flat Panel Display Chemicals

In the electronics industry, TEAOH is used in manufacturing chemicals for flat panel displays. Its properties help improve the quality and efficiency of display technologies by facilitating better adhesion and coating processes.

Mechanism of Action

The mechanism of action of tetraethylammonium hydroxide involves its strong basicity, which allows it to deprotonate various substrates in organic reactions. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action is due to its ability to interact with and inhibit these molecular targets, affecting various physiological processes.

Comparison with Similar Compounds

Tetraethylammonium hydroxide can be compared with other quaternary ammonium hydroxides, such as tetramethylammonium hydroxide and tetrabutylammonium hydroxide. These compounds share similar properties but differ in their alkyl chain lengths, which affect their solubility, reactivity, and applications . For example:

    Tetramethylammonium hydroxide: Has shorter alkyl chains, making it more soluble in water and less lipophilic.

    Tetrabutylammonium hydroxide: Has longer alkyl chains, making it more lipophilic and suitable for phase-transfer catalysis.

This compound is unique due to its balance between solubility and lipophilicity, making it versatile for various applications.

Similar Compounds

Biological Activity

Tetraethylammonium hydroxide (TEAOH), with the chemical formula (C2H5)4NOH(C_2H_5)_4NOH, is a quaternary ammonium compound that exhibits significant biological activity, particularly in toxicological contexts. This article explores its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the compound's implications in biological systems.

TEAOH is typically encountered as an aqueous solution, characterized by its high alkalinity and strong basic properties. It is soluble in water and alcohols, with a pH exceeding 13 when dissolved in water at 20°C . The compound is primarily used as a reagent in organic synthesis and in the preparation of zeolites.

Mechanisms of Biological Activity

TEAOH acts as a strong base, similar to sodium hydroxide, which allows it to neutralize acids exothermically. Its biological activity is largely attributed to its corrosive nature and its role as a cholinergic agonist. The compound can cause significant tissue damage upon exposure, leading to corrosive injuries and systemic toxicity.

Toxicological Effects

  • Corrosive Properties : TEAOH is known to cause severe skin and eye irritation. Dermal exposure can result in chemical burns, with systemic effects potentially leading to respiratory failure .
  • Cholinergic Toxicity : As a cholinergic agonist, TEAOH can stimulate cholinergic receptors, leading to symptoms such as muscle twitching, salivation, and respiratory distress .

Case Study 1: Dermal Exposure Incident

A notable case involved a maintenance worker who experienced severe chemical burns after accidental dermal exposure to 2.38% TEAOH. The patient displayed multiple shallow ulcers and systemic symptoms including dyspnea and muscle twitching. Immediate medical intervention was required to manage the acute toxicity .

Case Study 2: Toxicity Assessment in Rats

In a controlled study involving male Wistar rats, TEAOH was administered orally at varying doses. The study established an LD50 of approximately 175 mg/kg body weight, indicating high toxicity levels. Observations included mucosal damage and systemic signs of distress following higher doses .

Research Findings

Recent studies have highlighted the rapid absorption of TEAOH through biological membranes. For example, an investigation using an in vitro everted sac method demonstrated that over 80% of administered TEAOH was absorbed into the bloodstream within one hour . This rapid absorption underscores the potential for systemic toxicity even with limited exposure.

Summary of Biological Activities

Activity Description
Corrosive InjuryCauses severe skin burns upon contact; risk of respiratory failure from inhalation
Cholinergic AgonismStimulates cholinergic receptors leading to systemic toxicity
Rapid AbsorptionHigh bioavailability through dermal and gastrointestinal routes

Q & A

Basic Research Questions

Q. How is TEAOH synthesized in laboratory settings, and what factors influence yield and purity?

TEAOH is typically synthesized via electrolysis of tetraethylammonium chloride (TEACl). In this process, TEACl aqueous solution is placed in the anode compartment of an electrolytic cell. Under an electric field, Cl⁻ migrates to the anode and discharges as Cl₂ gas. The tetraethylammonium ion (TEA⁺) selectively permeates through an ion-exchange membrane into the cathode compartment, where it reacts with OH⁻ generated from water electrolysis. Key factors affecting yield include current density, membrane selectivity, and TEACl concentration. Optimizing these parameters ensures high-purity TEAOH (>95%) .

Q. What methods are used to determine the concentration of TEAOH in solution?

The concentration of TEAOH can be quantified using acid-base titration. A sample is dissolved in water and titrated with 0.1 M HCl using methyl red as an indicator. The endpoint is marked by a color change from yellow to pink. Blank corrections are necessary to account for atmospheric CO₂ absorption, which can alter the solution's alkalinity .

Q. How are the critical micelle concentrations (CMCs) of TEAOH experimentally determined?

CMCs are measured via cyclic voltammetry (CV) and potential-step chronoamperometry (PSCA). For TEAOH aqueous solutions, CV reveals diffusion-controlled oxidation peaks at platinum electrodes, while PSCA provides micellar diffusion coefficients. Reported CMC values vary: first CMC at 0.52 mmol/L and second CMC between 38.0–41.0 mmol/L, depending on experimental conditions (e.g., temperature, ionic strength) .

Advanced Research Questions

Q. How does TEAOH function as a phase-transfer catalyst (PTC) in organic synthesis?

TEAOH facilitates reactions between immiscible phases by stabilizing anions (e.g., OH⁻) in organic media. For example, in the synthesis of N,N-diethylaniline, TEAOH transports hydroxide ions into the organic phase, enabling nucleophilic substitution. Mechanistic studies suggest that its efficacy depends on ion-pair formation and interfacial transfer kinetics, which can be probed using kinetic isotopic effects or NMR spectroscopy .

Q. What electrochemical techniques characterize TEAOH micelles, and how do they inform micellar behavior?

Cyclic voltammetry (CV) and chronoamperometry (CA) are employed to study micelle formation. CV reveals oxidation peaks corresponding to micelle diffusion, while CA quantifies diffusion coefficients (e.g., ~1.2 × 10⁻⁶ cm²/s for TEAOH micelles). Discrepancies in reported CMC values (e.g., 38.0 vs. 41.0 mmol/L) may arise from electrode surface effects or impurities, necessitating controlled replicate experiments .

Q. How does TEAOH influence the hydrothermal synthesis of zeolites or molecular sieves?

As a structure-directing agent (SDA), TEAOH templates the formation of microporous frameworks. In MOR zeolite synthesis, it interacts with silica and alumina precursors under hydrothermal conditions (e.g., 150–200°C, pH 10–12). The Si/Al ratio and TEAOH concentration dictate pore geometry, which is validated via XRD and ICP-OES analysis .

Q. What role does TEAOH play in modifying the electric double layer (EDL) structure during CO₂ electroreduction?

TEAOH alters EDL rigidity by modulating interfacial pH and ion distribution. In Cu-based electrocatalysts, TEAOH-containing electrolytes enhance CO adsorption by stabilizing *COOH intermediates. In situ Raman spectroscopy and impedance spectroscopy are used to correlate EDL properties with catalytic activity .

Q. How can molecular interactions between TEAOH and solvents be studied using spectroscopic and computational methods?

FTIR and dynamic light scattering (DLS) reveal hydrogen bonding and aggregation dynamics in TEAOH-solvent systems. For example, in N,N-dimethylacetamide (DMA), TEAOH forms ion-dipole interactions via OH⁻ and DMA's carbonyl oxygen. Density functional theory (DFT) simulations further quantify interaction energies, showing stronger binding with shorter alkyl-chain ionic liquids .

Q. Safety and Handling Notes

  • TEAOH is corrosive and toxic. Use PPE (gloves, goggles) and work in a fume hood.
  • Store in airtight containers to prevent CO₂ absorption, which forms carbonate precipitates .

Properties

IUPAC Name

tetraethylazanium;hydroxide
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InChI

InChI=1S/C8H20N.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LRGJRHZIDJQFCL-UHFFFAOYSA-M
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+](CC)(CC)CC.[OH-]
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H21NO
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Related CAS

66-40-0 (Parent)
Record name Tetraethylammonium hydroxide
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DSSTOX Substance ID

DTXSID30883222
Record name Tetraethylammonium hydroxide
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Molecular Weight

147.26 g/mol
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Physical Description

Liquid, Aqueous solution: Colorless odorless liquid; [Merck Index] 35% Aqueous solution: Colorless to pale yellow liquid; [Alfa Aesar MSDS]
Record name Ethanaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name Tetraethylammonium hydroxide
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CAS No.

77-98-5
Record name Tetraethylammonium hydroxide
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Record name Tetraethylammonium hydroxide
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Record name Ethanaminium, N,N,N-triethyl-, hydroxide (1:1)
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Record name TETRAETHYLAMMONIUM HYDROXIDE
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Synthesis routes and methods

Procedure details

To a 1.5 L autoclave equipped with a stirrer and a heating means were added 154 g (1.0 mol) of diethyl sulfate, 101 g (1.0 mol) of triethyl amine and 690 g (15 mol) of ethanol. Stirring was initiated after the autoclave was sealed. The autoclave was heat to 140° C., and pressure was 1.0 MPa. The reaction was kept at 140° C. for 4 h. Then the reaction mixture was cooled to room temperature and discharged into a 1 L three-necked flask. 80 g (2.0 mol) of sodium hydroxide was added thereto. The reaction mixture was heated to 45° C. for 4 h while stirring. After filtration, part of ethanol was distilled off from the filtrate. Then 500 g of water was added while ethanol was distilled off (part of water was entrained out), to give 604 g of tetraethyl ammonium hydroxide solution. The content of tetraethyl ammonium hydroxide was found as 23.3 wt.-% and the total reaction yield was 95.7%.
Quantity
154 g
Type
reactant
Reaction Step One
Quantity
101 g
Type
reactant
Reaction Step One
Quantity
690 g
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

Tetraethylammonium hydroxide
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